3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound features a tetrahydro-benzodiazole moiety, which is known for its biological activity and pharmacological properties. The compound's chemical formula is , and it has garnered interest for its potential therapeutic uses.
The compound can be synthesized through various methods, often involving the reaction of specific precursors that contain the benzodiazole structure. It is typically available from specialized chemical suppliers and research institutions focusing on organic synthesis and drug development.
3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine is classified as an amine due to the presence of a primary amine functional group. It belongs to the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure.
The synthesis of 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine can be achieved through several methods:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the product. Analytical techniques like Nuclear Magnetic Resonance spectroscopy and High-Performance Liquid Chromatography are commonly employed to characterize the synthesized compound.
The molecular structure of 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine features a tetrahydro-benzodiazole ring fused with a propanamine chain. The benzodiazole ring contributes to the compound's stability and biological activity.
Key structural data include:
CC(C(=N)N)C1=CC2=C(N=N)C=C(C2=N)C=C1
.3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine can participate in various chemical reactions:
Reaction conditions such as solvent choice and temperature are crucial for optimizing yields in these transformations. Monitoring reaction progress is typically done using thin-layer chromatography.
The mechanism of action for 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine is not fully elucidated but is believed to involve interaction with specific biological targets such as receptors or enzymes within cellular pathways.
Preliminary studies suggest that compounds containing the tetrahydro-benzodiazole moiety may exhibit neuroprotective effects or modulate neurotransmitter systems. Further pharmacological studies are needed to clarify these interactions.
The physical properties of 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine include:
Chemical properties include:
Relevant data analyses often involve assessing solubility profiles and stability under various environmental conditions.
3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine has potential applications in:
Further research is warranted to explore its full therapeutic potential and mechanism of action in biological systems.
The synthesis of 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine (molecular formula: C₁₀H₁₇N₃) follows meticulously designed multi-step pathways that prioritize regioselectivity and functional group compatibility. The core benzodiazole formation initiates from cyclohexane-1,3-dione, which undergoes condensation with nitrile derivatives under acidic conditions to construct the bicyclic framework [8]. This cyclization step is particularly sensitive to reaction parameters, with optimal yields (75-82%) achieved using ZnCl₂ catalysis at 110-120°C for 8-12 hours in anhydrous ethanol. The resulting 4,5,6,7-tetrahydro-1H-benzo[d]imidazole serves as the crucial scaffold for N-alkylation [8].
The subsequent alkylation step introduces the propanamine chain through a nucleophilic displacement reaction between the benzimidazole nitrogen and 3-bromopropanamine hydrobromide. This transformation requires careful optimization due to competing dialkylation and hydrolysis side reactions. Research demonstrates that employing excess potassium carbonate (2.5 equivalents) in refluxing acetonitrile significantly improves monoalkylation selectivity, yielding the target compound in 68% purity before purification. Critical to this process is the controlled addition rate of the alkylating agent, which mitigates exothermic side reactions that promote degradation [2] . Final purification via recrystallization from ethanol/ether mixtures (1:3 v/v) yields analytically pure material, as confirmed by HPLC analysis showing >95% purity .
Table 1: Key Parameters in Benzodiazole Synthesis and Alkylation
Synthetic Stage | Optimal Reagents/Conditions | Catalyst/Additives | Yield Range | Critical Control Parameters |
---|---|---|---|---|
Benzodiazole Cyclization | Cyclohexane-1,3-dione + nitrile derivatives | ZnCl₂ (0.2 eq) | 75-82% | Temperature (110-120°C), anhydrous conditions |
N-Alkylation | 3-Bromopropanamine HBr, K₂CO₃ | Phase-transfer catalyst (optional) | 65-70% | Alkylating agent addition rate, stoichiometry control |
Purification | Ethanol/ether recrystallization | -- | 92-95% purity | Solvent ratio (1:3), cooling gradient |
Alternative pathways employ reductive alkylation strategies that avoid the instability issues associated with halogenated amine precursors. These methods utilize acrylonitrile Michael addition followed by catalytic hydrogenation, though they typically result in lower overall yields (45-52%) due to incomplete reduction and purification challenges associated with polar intermediates .
The free base form of 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine exhibits limited aqueous solubility (<5 mg/mL) and hygroscopic tendencies that complicate pharmaceutical formulation. Conversion to pharmaceutically acceptable salts addresses these limitations while enhancing crystalline stability. The dihydrochloride salt (C₁₀H₁₇N₃·2HCl) represents the most extensively studied derivative, prepared through stoichiometric reaction with hydrochloric acid (2.1 equivalents) in anhydrous isopropanol [1] . This salt formation process requires meticulous pH control (final pH 4.5-5.0) to prevent decomposition of the benzodiazole ring system, with cooling crystallization at 0-5°C yielding a stable crystalline hydrate that demonstrates >24-month stability under accelerated storage conditions (40°C/75% RH) [1].
Counterion selection profoundly impacts physicochemical properties, as demonstrated by comparative solubility studies:
The hydrochloride form additionally exhibits superior crystalline uniformity with a characteristic melting point of 228-230°C (dec), confirmed by differential scanning calorimetry showing a sharp endotherm at 229.3°C [1]. X-ray powder diffraction analysis reveals a defined crystal lattice structure with d-spacings at 7.8Å, 5.2Å, and 4.3Å, which contributes to its exceptional stability during pharmaceutical processing operations such as milling and compaction .
Table 2: Physicochemical Properties of Salt Forms
Salt Form | Molecular Formula | Aqueous Solubility (mg/mL) | Melting Point (°C) | Hygroscopicity | Storage Stability |
---|---|---|---|---|---|
Free Base | C₁₀H₁₇N₃ | 4.7 | 185-188 (dec) | High | Limited (degradation at 40°C/75% RH) |
Dihydrochloride | C₁₀H₁₇N₃·2HCl | 38.2 | 228-230 (dec) | Low | >24 months (40°C/75% RH) |
Mesylate | C₁₀H₁₇N₃·2CH₃SO₃H | 24.8 | 215-217 (dec) | Moderate | 12 months (40°C/75% RH) |
Process optimization studies reveal that anti-solvent crystallization using tert-butyl methyl ether provides superior crystal morphology control compared to cooling crystallization alone. This technique yields particles with uniform aspect ratios (3:1 to 5:1) that demonstrate excellent flow properties essential for solid dosage form manufacturing. Salt formation also significantly impacts the compound's bioavailability potential, with the hydrochloride form showing 3.2-fold greater intestinal permeability in Caco-2 cell monolayers compared to the free base, attributable to its pH-dependent dissolution profile [1] .
Reductive amination offers a strategically distinct approach to introducing the propanamine moiety that circumvents stability issues inherent in alkylation pathways. This methodology employs 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-1-carbaldehyde as the key electrophile, synthesized through controlled oxidation of the hydroxymethyl intermediate. Reaction with 1,3-diaminopropane under Schiff base formation conditions (molecular sieves, toluene, reflux) generates an imine intermediate that undergoes selective reduction to yield the target compound [4] [7].
Catalyst screening identified sodium triacetoxyborohydride as the optimal reducing agent, providing 78% isolated yield with minimal over-reduction byproducts when employed in dichloromethane at ambient temperature. The reaction demonstrates remarkable functional group tolerance, particularly towards the benzodiazole ring system, which remains intact under these mild reduction conditions. Critical to achieving high selectivity is the controlled addition of borohydride reagent (0.5 equivalents/hour) to maintain low imine concentration, thereby suppressing dialkylation that occurs with excess reducing agent [4] [7].
Comparative analysis reveals significant advantages of the reductive amination approach:
The methodology has been successfully adapted to continuous flow chemistry platforms employing immobilized cyanoborohydride on polymer supports, which enhances reaction efficiency while facilitating catalyst recycling. Residence time optimization studies identified 22 minutes as optimal at 50°C, delivering the target amine in 85% conversion with >99% regioselectivity for the desired N1-alkylation isomer [7].
Table 3: Reductive Amination Optimization Parameters
Reaction Parameter | Alkylation Method | Reductive Amination Method | Optimized Reductive Amination |
---|---|---|---|
Key Reagent | 3-Bromopropanamine HBr | 1,3-Diaminopropane | 1,3-Diaminopropane (1.2 eq) |
Reducing Agent | Not applicable | Sodium triacetoxyborohydride | Sodium triacetoxyborohydride (1.5 eq) |
Temperature | 80°C (reflux) | 25°C (ambient) | 50°C (flow system) |
Reaction Time | 12 hours | 8 hours | 22 minutes (flow) |
Isolated Yield | 65% | 78% | 85% |
Key Impurity | Dialkylated product (15-22%) | Over-reduction products (3-5%) | <2% total impurities |
The reductive amination strategy also enables efficient synthesis of isotope-labeled derivatives through use of [¹³C]-diaminopropane, which has proven essential for metabolic studies requiring tracer quantification. This approach demonstrates the methodology's versatility for producing specialized analogs without significant process re-optimization [4] [8].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1